molecular formula C10H9IO3 B14348047 2-(4-Iodophenyl)-2-oxoethyl acetate CAS No. 90842-69-6

2-(4-Iodophenyl)-2-oxoethyl acetate

Cat. No.: B14348047
CAS No.: 90842-69-6
M. Wt: 304.08 g/mol
InChI Key: PZIYCXOHBBTRAK-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9IO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with an iodine atom at the para position and an oxoethyl acetate group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-oxoethyl acetate typically involves the iodination of phenyl acetate followed by the introduction of the oxoethyl acetate group. One common method is the electrophilic aromatic substitution reaction, where phenyl acetate is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the para position. The resulting 4-iodophenyl acetate is then reacted with ethyl oxalyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Formation of substituted phenyl acetates.

    Reduction: Formation of 2-(4-Iodophenyl)-2-hydroxyethyl acetate.

    Oxidation: Formation of 2-(4-Iodophenyl)-2-oxoacetic acid.

Scientific Research Applications

2-(4-Iodophenyl)-2-oxoethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds used in imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The iodine atom and the oxoethyl acetate group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenyl acetate: A simpler derivative without the oxoethyl group.

    2-(4-Bromophenyl)-2-oxoethyl acetate: Similar structure with a bromine atom instead of iodine.

    2-(4-Chlorophenyl)-2-oxoethyl acetate: Similar structure with a chlorine atom instead of iodine.

Uniqueness

2-(4-Iodophenyl)-2-oxoethyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in various chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

90842-69-6

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

[2-(4-iodophenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C10H9IO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3

InChI Key

PZIYCXOHBBTRAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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